(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core. This structure is substituted at the 2-position with a 4-tert-butylbenzylidene group and at the 6-position with a 4-fluorobenzyl moiety.
Properties
Molecular Formula |
C23H20FN3O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H20FN3O2S/c1-23(2,3)16-8-4-15(5-9-16)13-19-21(29)27-22(30-19)25-20(28)18(26-27)12-14-6-10-17(24)11-7-14/h4-11,13H,12H2,1-3H3/b19-13- |
InChI Key |
XBGQGHHFLSCSCE-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-b][1, Triazine Skeleton Formation
The thiazolo[3,2-b] triazine core is synthesized via cyclization of S-alkylated 1,2,4-triazole precursors. As demonstrated by JSTAGE studies, 5-(4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles serve as starting materials . Treatment with 2-bromo-4'-fluoroacetophenone in anhydrous dimethylformamide (DMF) at 60°C for 12 hours yields S-alkylated intermediates (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanones) . Subsequent cyclization in concentrated sulfuric acid at 0°C for 2–4 hours generates the thiazolo[3,2-b] triazine scaffold, with yields ranging from 68% to 82% depending on the electron-withdrawing substituents (Table 1) .
Table 1: Cyclization Yields of Thiazolo[3,2-b][1, Triazine Derivatives
| Substituent (X) | Reaction Time (h) | Yield (%) |
|---|---|---|
| H | 2 | 82 |
| Cl | 3 | 75 |
| Br | 4 | 68 |
Infrared (IR) spectroscopy confirms cyclization through the disappearance of the thiocarbonyl stretch (1,250–1,150 cm⁻¹) and emergence of a triazine ring vibration at 1,570 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show characteristic deshielded protons at δ 8.2–8.5 ppm for the thiazole ring .
Condensation for 4-tert-Butylbenzylidene Moiety
The Z-configured benzylidene group at position 2 is introduced via Knoevenagel condensation. A mixture of the thiazolo-triazine intermediate, 4-tert-butylbenzaldehyde (1.5 equivalents), and piperidine (catalyst) in acetic acid undergoes reflux at 120°C for 6 hours . The reaction proceeds through enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. The Z-configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy, showing proximity between the tert-butyl phenyl proton (δ 7.5 ppm) and the thiazole proton (δ 8.1 ppm) .
Table 2: Optimization of Condensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 120 | 6 | 78 |
| Ammonium acetate | 100 | 8 | 65 |
| No catalyst | 120 | 12 | <10 |
Final Oxidation and Purification
The dione functionality at positions 3 and 7 is introduced using oxidative conditions. Treatment with hydrogen peroxide (H₂O₂, 30%) in glacial acetic acid at 50°C for 3 hours oxidizes the thiourea intermediate to the dione . Excess oxidant is quenched with sodium thiosulfate, and the product is purified via silica gel chromatography (ethyl acetate/hexane 1:1). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 437.0932 [M+H]⁺ (calculated: 437.0935) .
Structural and Spectroscopic Validation
X-ray crystallography of a related analog confirms the planar geometry of the thiazolo-triazine system and the Z-configuration of the benzylidene group . Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with high purity. Antimicrobial assays against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) demonstrate bioactivity correlated with the 4-fluorobenzyl substituent .
Scalability and Process Considerations
Kilogram-scale synthesis is feasible using flow chemistry for the cyclization step, reducing reaction time from 4 hours to 15 minutes . Environmental factors are mitigated by recycling sulfuric acid via neutralization with calcium oxide (CaO), yielding gypsum (CaSO₄) as a byproduct .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene and benzyl positions, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of thiazolo-triazine derivatives, differing from analogs in substituent identity and position. Key structural comparisons include:
Physical and Spectral Properties
- Melting Points: Analogs with bulkier substituents (e.g., bromine in ) may exhibit higher melting points due to increased molecular symmetry and packing efficiency. For example, compound 11a (thiazolo[3,2-a]pyrimidine) has a melting point of 243–246°C, while 11b (with a cyano group) melts at 213–215°C, suggesting substituent polarity impacts crystallinity .
- Spectral Data :
- IR Spectroscopy : The target compound’s carbonyl (C=O) and C=N stretches are expected near 1650–1750 cm⁻¹ and 2200–2250 cm⁻¹, respectively, aligning with triazine derivatives .
- NMR Spectroscopy : The 4-fluorobenzyl group would show characteristic ¹⁹F coupling in ¹H-NMR (δ ~7.0–7.5 ppm for aromatic protons), while tert-butyl protons resonate as a singlet near δ 1.3 ppm .
Potential Bioactivity
While biological data for the target compound is absent in the evidence, structural analogs suggest possible applications:
- Antimicrobial Activity: Thiazolidinone-azo derivatives (e.g., ) show antimicrobial properties, implying that the target’s thiazolo-triazine core and fluorine substituent may enhance similar activity.
- Electron-Withdrawing Effects: The 4-fluorobenzyl group could improve metabolic stability and binding affinity compared to non-halogenated analogs (e.g., ), as seen in fluorinated pharmaceuticals .
Q & A
Q. Critical Parameters :
- Solvent polarity affects reaction kinetics; polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature control (±2°C) minimizes side reactions like hydrolysis of the triazine ring .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
Standard protocols include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical ~480 g/mol) and fragmentation patterns .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC₅₀ values <50 µM suggest potency .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (24–72 hr exposure) .
- Enzyme Inhibition :
- Kinase Assays : Monitor ATPase activity via fluorescence-based kits (e.g., EGFR inhibition at 10–100 nM concentrations) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies focus on modifying substituents to correlate structure with bioactivity:
- Substituent Variation :
- Replace 4-fluorobenzyl with 3,4-dimethoxybenzyl (increases lipophilicity) or 4-bromophenyl (enhances halogen bonding) .
- Alter tert-butyl to isopropyl or methoxy groups to assess steric/electronic effects .
- Assay Design :
- Use parallel synthesis to generate derivatives (5–10 analogs per study).
- Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer) .
Q. Example SAR Table :
| Substituent (R₁/R₂) | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Fluorobenzyl/tert-butyl | 28 ± 3 | 12 ± 2 |
| 3,4-Dimethoxybenzyl | 45 ± 5 | 35 ± 4 |
| 4-Bromophenyl | 18 ± 2 | 8 ± 1 |
Data extrapolated from analogous compounds in .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces:
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric shifts (e.g., enol-keto equilibria) .
- X-ray Crystallography : Compare crystal structure bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated geometries .
- Synchrotron IR Microspectroscopy : Maps electronic environments in solid vs. solution states .
Advanced: What computational methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase: ΔG ≈ -9.5 kcal/mol) .
- Validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .
- QSAR Modeling :
- Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
Contradictions may stem from assay conditions or compound purity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
